molecular formula C19H23N3O3S B6543315 2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide CAS No. 1040673-08-2

2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide

Cat. No.: B6543315
CAS No.: 1040673-08-2
M. Wt: 373.5 g/mol
InChI Key: YQLSWLXEIKEAOJ-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({2-[2-(thiophen-2-yl)acetamido]ethyl}carbamoyl)phenyl]propanamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.14601278 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as “F5226-0169” or “VU0637809-1”, are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures. Without specific experimental data, it’s challenging to identify the exact targets .

Mode of Action

Given its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to definitively state which biochemical pathways it affects. Based on its structure, it’s possible that it could influence pathways involving proteins or enzymes that interact with similar structures .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the nature of the compound’s interaction with its targets and the role of these targets in cellular processes .

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13(2)18(24)22-15-7-5-14(6-8-15)19(25)21-10-9-20-17(23)12-16-4-3-11-26-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,23)(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLSWLXEIKEAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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